[2-(4-Fluorophenyl)ethyl](4-methylpentan-2-yl)amine
Overview
Description
2-(4-Fluorophenyl)ethylamine is an organic compound with a structure characterized by a fluorophenyl group attached to an ethylamine backbone, further substituted with a 4-methylpentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethylamine involves several steps:
Starting Materials: : 4-Fluorobenzyl bromide, 4-methylpentan-2-amine, sodium hydride.
Reaction: : The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Process
Step 1: : 4-Fluorobenzyl bromide is deprotonated using sodium hydride to generate the corresponding benzylic anion.
Step 2: : This intermediate reacts with 4-methylpentan-2-amine through a nucleophilic substitution reaction to form the desired amine.
Purification: : The product is typically purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production may employ a similar synthetic strategy but optimized for scalability:
Catalyst: : Catalysts may be introduced to increase yield and efficiency.
Continuous Flow Systems: : Continuous flow chemistry can enhance reaction rates and product consistency.
Green Chemistry: : Efforts are made to minimize waste and utilize environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually yielding N-oxide derivatives.
Reduction: : Hydrogenation processes can reduce the fluorophenyl group, potentially leading to defluorination.
Substitution: : The amino group can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides and oxides such as hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or similar catalysts.
Substitution: : Electrophiles like alkyl halides and aryl halides in the presence of bases.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Reduced amine and potentially defluorinated compounds.
Substitution: : Functionalized amines with diverse substituents on the nitrogen.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in organic synthesis, particularly in the development of fluorinated amines.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
Mechanism: : The compound’s mechanism of action often involves interaction with enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets: : It can target specific enzymes, receptors, or cellular pathways, altering their function.
Pathways: : May affect neurotransmitter systems, enzyme activity, or cell signaling pathways depending on its structure and substituents.
Comparison with Similar Compounds
Unique Features: : The presence of a fluorophenyl group distinguishes it from many other amines, imparting unique electronic properties and reactivity.
Similar Compounds
2-(4-Chlorophenyl)ethyl: amine : Similar structure but with a chlorophenyl group.
2-(4-Bromophenyl)ethyl: amine : Another analogue with a bromophenyl group.
2-(4-Methylphenyl)ethyl: amine : Substituted with a methyl group instead of fluorine.
This compound, 2-(4-Fluorophenyl)ethylamine, holds promise in various fields due to its unique structural features and diverse reactivity, making it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN/c1-11(2)10-12(3)16-9-8-13-4-6-14(15)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFDFAQKECBZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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